

# (R)-2-Aminomethyl-4-Boc-morpholine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-2-Aminomethyl-4-Boc-morpholine

**Cat. No.:** B1332696

[Get Quote](#)

An In-Depth Technical Guide to **(R)-2-Aminomethyl-4-Boc-morpholine**: A Key Chiral Building Block in Modern Drug Discovery

## Abstract

**(R)-2-Aminomethyl-4-Boc-morpholine**, a chiral morpholine derivative, has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its unique structural features—combining the favorable physicochemical properties of the morpholine scaffold with the strategic protection of the ring nitrogen by a tert-butyloxycarbonyl (Boc) group—make it an invaluable intermediate for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, synthetic considerations, and strategic applications, with a focus on its role in the development of novel therapeutics.

## Core Molecular Attributes and Identifiers

**(R)-2-Aminomethyl-4-Boc-morpholine**, systematically named tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate, is characterized by a specific stereochemistry at the C2 position of the morpholine ring.<sup>[1]</sup> This chirality is fundamental to its utility in creating stereospecific interactions with biological targets. The Boc group on the morpholine nitrogen serves as a protecting group, preventing its participation in reactions and directing reactivity towards the primary amine of the aminomethyl side chain.

Chemical Structure:

(Simplified 2D representation)

The core data for this compound are summarized below.

| Property          | Value                                                         | Source(s)                                                                       |
|-------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Molecular Weight  | 216.28 g/mol                                                  | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| CAS Number        | 1174913-80-4                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| IUPAC Name        | tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate       | <a href="#">[1]</a>                                                             |
| InChI Key         | MTMBHUYOIZWQAJ-MRVPVSSYSA-N                                   | <a href="#">[1]</a> <a href="#">[2]</a>                                         |

## Physicochemical Properties

The physical properties of a synthetic building block are critical for its practical application in a laboratory setting, influencing reaction conditions, purification methods, and storage.

| Property            | Value                          | Source(s)                               |
|---------------------|--------------------------------|-----------------------------------------|
| Physical Form       | Solid-Liquid Mixture or Solid  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point       | 311 °C at 760 mmHg             | <a href="#">[1]</a>                     |
| Density             | 1.078 ± 0.06 g/cm <sup>3</sup> | <a href="#">[1]</a>                     |
| Flash Point         | 142 °C                         | <a href="#">[1]</a>                     |
| Storage Temperature | 4°C, protect from light        | <a href="#">[1]</a>                     |

## The Strategic Importance of the Morpholine Scaffold

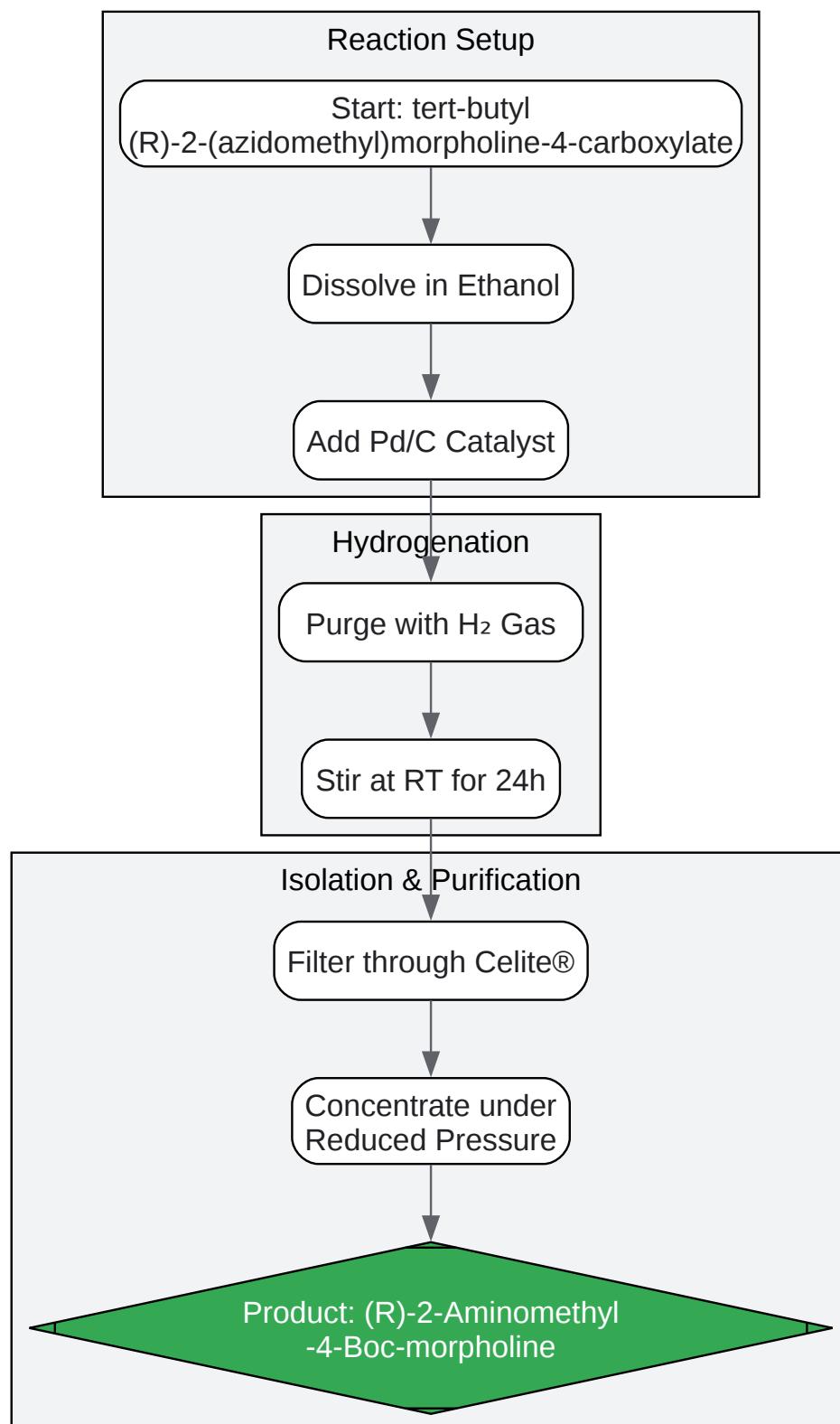
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[\[6\]](#) Its frequent incorporation into drug candidates is due to the advantageous properties it confers upon a molecule.[\[6\]](#)[\[7\]](#)

- Enhanced Aqueous Solubility: The ether oxygen and the amine nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors, which often improves the solubility of the parent molecule in aqueous media. This is a critical factor for drug bioavailability.[\[6\]](#)[\[8\]](#)
- Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve a drug's half-life and pharmacokinetic profile.[\[6\]](#)[\[8\]](#)
- Favorable Pharmacokinetics: Its low lipophilicity and stable structure contribute to desirable absorption, distribution, metabolism, and excretion (ADME) properties.
- Proven Bioactivity: The morpholine heterocycle is a core component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, demonstrating its compatibility with biological systems.[\[9\]](#)

## Synthesis and Methodologies

The synthesis of **(R)-2-Aminomethyl-4-Boc-morpholine** often involves stereocontrolled steps to establish the desired chirality. A common and effective method is the catalytic hydrogenation of the corresponding azide precursor. This approach is highly efficient and proceeds under mild conditions, making it suitable for laboratory and potential scale-up operations.

## Experimental Protocol: Synthesis via Catalytic Hydrogenation


This protocol describes the reduction of tert-butyl (R)-2-(azidomethyl)morpholine-4-carboxylate to the target primary amine.

### Step-by-Step Methodology:

- Inert Atmosphere: Charge a reaction vessel with tert-butyl (R)-2-(azidomethyl)morpholine-4-carboxylate (1.0 equivalent) and a suitable solvent such as ethanol (to a concentration of ~0.1 M).

- Catalyst Addition: Under an inert argon atmosphere, carefully add Palladium on carbon (Pd/C, 10 wt. %, ~0.20 eq.). The use of Pd/C is a standard choice for hydrogenation due to its high activity and selectivity.
- Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced. Maintain the reaction under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for lab scale).
- Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting azide.
- Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system with argon. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the solid Pd/C catalyst.
- Purification: Concentrate the filtrate under reduced pressure to yield tert-butyl (R)-2-(aminomethyl)morpholine-4-carboxylate, typically as a white solid.<sup>[4]</sup> LCMS analysis can be used to confirm the identity of the product, with an expected  $[M+H]^+$  peak at m/z 217.1.<sup>[4]</sup>

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(R)-2-Aminomethyl-4-Boc-morpholine**.

## Applications in Drug Development

The primary utility of **(R)-2-Aminomethyl-4-Boc-morpholine** lies in its role as a chiral intermediate. The presence of a reactive primary amine and a protected secondary amine allows for sequential, controlled modifications.

- Peptide Synthesis and Peptidomimetics: The aminomethyl group can be readily acylated or coupled with amino acids and peptide fragments.
- Scaffold Decoration: It serves as a handle to attach the morpholine moiety to a larger molecular core, a common strategy in the development of kinase inhibitors. The morpholine often occupies a solvent-exposed region of a binding pocket, enhancing affinity and solubility.<sup>[6]</sup>
- Asymmetric Synthesis: As a chiral pool starting material, it provides a pre-defined stereocenter, simplifying the synthesis of enantiomerically pure final compounds.

This building block is particularly relevant in the synthesis of inhibitors for enzyme families such as Phosphoinositide 3-kinases (PI3Ks), where the morpholine group is a well-established pharmacophore.<sup>[6]</sup>

## Safety and Handling

As with all laboratory chemicals, **(R)-2-Aminomethyl-4-Boc-morpholine** should be handled with appropriate care. A Safety Data Sheet (SDS) should always be consulted prior to use.<sup>[5]</sup> General precautions include:

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | 1174913-80-4 [sigmaaldrich.com]
- 2. (R)-2-Aminomethyl-4-Boc-morpholine | CymitQuimica [cymitquimica.com]
- 3. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Aminomethyl-4-boc-morpholine | 1174913-80-4 [chemicalbook.com]
- 5. (R)-2-Aminomethyl-4-boc-morpholine - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(R)-2-Aminomethyl-4-Boc-morpholine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332696#r-2-aminomethyl-4-boc-morpholine-molecular-weight-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)